molecular formula C23H23ClN2O3S B286214 N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

Cat. No. B286214
M. Wt: 443 g/mol
InChI Key: AIFJKHYZJGHRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, commonly known as C646, is a small molecule inhibitor that has been widely used in scientific research. C646 is a potent inhibitor of the histone acetyltransferase (HAT) enzyme, p300/CBP-associated factor (PCAF), which plays a crucial role in gene regulation and cellular processes.

Mechanism of Action

C646 inhibits the activity of the histone acetyltransferase (N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide) enzyme, PCAF, by binding to its catalytic domain. This prevents the acetylation of histones and non-histone proteins, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
C646 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

C646 has several advantages for lab experiments, including its high potency and selectivity for PCAF, its ability to inhibit the acetylation of both histones and non-histone proteins, and its ability to penetrate cell membranes. However, C646 also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of C646 in scientific research. One direction is to study the role of PCAF in specific disease states, such as cancer and inflammation. Another direction is to explore the potential therapeutic applications of C646, either alone or in combination with other drugs. Additionally, further research is needed to optimize the synthesis and formulation of C646 for use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of C646 involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with 4-methylbenzylamine to form N-(3-chlorophenyl)-4-methylbenzylamine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, which is the final product.

Scientific Research Applications

C646 has been widely used in scientific research as a tool to study the role of p300/CBP-associated factor (PCAF) in gene regulation and cellular processes. It has been shown to inhibit the acetylation of histones and non-histone proteins, leading to changes in gene expression and cellular function. C646 has been used to study the role of PCAF in cancer, inflammation, and other diseases.

properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C23H23ClN2O3S/c1-17-6-10-19(11-7-17)15-26(30(28,29)22-12-8-18(2)9-13-22)16-23(27)25-21-5-3-4-20(24)14-21/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

AIFJKHYZJGHRGI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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